molecular formula C6H9ClO2S B564484 1-Allylcyclopropane-1-sulfonyl chloride CAS No. 923032-59-1

1-Allylcyclopropane-1-sulfonyl chloride

Cat. No. B564484
M. Wt: 180.646
InChI Key: AQYNREAFYINZPS-UHFFFAOYSA-N
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Description

1-Allylcyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 . It is a liquid that is yellow in color . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Allylcyclopropane-1-sulfonyl chloride consists of an allyl group (a prop-2-enyl group) attached to a cyclopropane ring, which is further attached to a sulfonyl chloride group . The InChI code for this compound is 1S/C6H9ClO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2 .


Physical And Chemical Properties Analysis

1-Allylcyclopropane-1-sulfonyl chloride is a yellow oil . It has a predicted boiling point of 229.2±7.0 °C and a predicted density of 1.32±0.1 g/cm3 . It is stored in an inert atmosphere at a temperature of 2-8°C .

Scientific Research Applications

  • Nucleophilic Substitutions Catalyzed by Palladium(0) : 1-Ethenylcyclopropylsulfonates, closely related to 1-Allylcyclopropane-1-sulfonyl chloride, undergo Pd(0) catalyzed nucleophilic substitution, providing cyclopropylideneethyl derivatives with high synthetic potential (Stolle et al., 1992).

  • Visible-light-mediated Difunctionalization : A method for visible-light-mediated sulfonylation/arylation of the C-C σ-bond in vinylcyclopropanes with sulfonyl chlorides has been developed, offering eco-friendly energy and mild conditions (Wang et al., 2019).

  • Conversion of Carboxylic Esters into Allyl Halides : This study reports the transformation of carboxylic esters to 2-substituted allyl bromides and chlorides, which might include derivatives of 1-Allylcyclopropane-1-sulfonyl chloride (Kulinkovich et al., 2005).

  • Iron-Catalyzed Desulfinylative C-C Allylation Reactions : Alk-2-enesulfonyl chlorides have been synthesized and used in iron-catalyzed desulfinylative cross-coupling reactions, demonstrating the potential of sulfonyl chlorides in allylation reactions (Volla et al., 2009).

  • Preparative Methods and Properties : The physical data, solubility, preparative methods, and handling precautions for prop-2-ene-1-sulfonyl chloride, a compound similar to 1-Allylcyclopropane-1-sulfonyl chloride, are detailed (Corbu & Cossy, 2012).

  • Hydrolysis and Reactions with Tertiary Amines : Cyclopropanesulfonyl chloride’s hydrolysis mechanisms and reactions with tertiary amines have been studied, which could provide insights into the reactivity of similar compounds (King et al., 1993).

  • Visible-light-induced Radical Cascade Cyclization : A study on the visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides, showcasing the potential for constructing complex molecular structures (Zhou et al., 2021).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1-Allylcyclopropane-1-sulfonyl chloride are not mentioned in the available resources, it is worth noting that compounds like this, which are used in research and development, often have potential for further exploration in various scientific fields .

properties

IUPAC Name

1-prop-2-enylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYNREAFYINZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657735
Record name 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylcyclopropane-1-sulfonyl chloride

CAS RN

923032-59-1
Record name 1-Allylcyclopropanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923032-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of potassium 1-allylcyclopropane-1-sulfonate (3.44 g, 17.2 mmol), thionyl chloride (10 ml) and DMF (5 drops) was refluxed at 60° C. for 16 h. The volatiles evaporated under reduced pressure and the residue extracted with CH2Cl2 (50 ml). The extract was washed with water, dried (MgSO4) and evaporated to obtain the crude product as yellow gummy oil which was washed with hexane and used in the next reaction without further purification (2.7 g, 15 mmol, 87%). 1HNMR (300 MHz, CDCl3): δ 5.728 (m, 1H), 5.191 (t, 2H), 2.9 (d, 2H), 0.756 (m, 2H), 0.322 (m, 2H).
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Citations

For This Compound
2
Citations
SL Filimonchuk, K Nazarenko, T Shvydenko… - …, 2022 - thieme-connect.com
A method for the synthesis of aminomethyl-substituted five-membered sultams has been developed. The aminomethyl sultams were synthesized from the corresponding iodomethyl …
Number of citations: 2 www.thieme-connect.com
W Wu, MD Chordia, BP Hart, ES Kumarasinghe… - Bioorganic & medicinal …, 2017 - Elsevier
… step (30.28 g, 72 mmol) was taken in a seal tube and 4-dimethylaminopyridine (500 mg), pyridine (9.1 mL), methylene chloride (15 mL) and 1-allylcyclopropane-1-sulfonyl chloride (13 g…
Number of citations: 19 www.sciencedirect.com

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